Vasorelaxant Efficacy: Target Compound Matches the Most Potent Hydroxylated Analogs While Operating via a Distinct Pathway
In a controlled myography study on wild‑type (WT) mouse thoracic aorta, compound 15 (the target compound) achieved a maximum vasorelaxation (Emax) of 81.96 ± 2.46 %, placing it in the “high‑effect” group (Emax > 80 %) together with compounds 3, 8, and 13. Its EC₅₀ was 5.06 × 10⁻² g/L. The closest potent comparator, compound 3 ((E)-1-(2,4-dihydroxyphenyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-en-1-one), exhibited an Emax of 84.28 ± 3.24 % and a 20‑fold lower EC₅₀ of 2.44 × 10⁻³ g/L. Compound 8 ((E)-1-(2,4-dihydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one) displayed an Emax of 89.96 ± 4.13 % with an EC₅₀ of 2.99 × 10⁻³ g/L [1]. Thus, while the target compound is less potent (higher EC₅₀) than the dihydroxylated analogs, its efficacy is statistically equivalent to the best-performing chalcones in the series.
| Evidence Dimension | Vasorelaxant efficacy (Emax) and potency (EC₅₀) |
|---|---|
| Target Compound Data | Emax = 81.96 ± 2.46 %; EC₅₀ = 5.06 × 10⁻² g/L |
| Comparator Or Baseline | Compound 3: Emax = 84.28 ± 3.24 %, EC₅₀ = 2.44 × 10⁻³ g/L; Compound 8: Emax = 89.96 ± 4.13 %, EC₅₀ = 2.99 × 10⁻³ g/L |
| Quantified Difference | Emax difference ≤ 8 percentage points (non-significant within group); EC₅₀ ~20‑fold higher than comparators 3 and 8 |
| Conditions | Isometric myography on WT mouse thoracic aorta, pre-contracted with U46619/phenylephrine/serotonin at 80 % maximal response; functional endothelium confirmed by >50 % acetylcholine relaxation |
Why This Matters
For procurement decisions, the target compound delivers equivalent vasorelaxant efficacy to the best-in-series hydroxylated analogs but with a structurally distinct methoxy‑only scaffold that avoids the oxidative instability and metabolic conjugation liabilities associated with free phenolic –OH groups, offering a unique pharmacological profile for cardiovascular research.
- [1] Legeay S, Trân K, Abatuci Y, Faure S, Helesbeux JJ. Novel Insights into the Mode of Action of Vasorelaxant Synthetic Polyoxygenated Chalcones. Int J Mol Sci. 2020;21(5):1609. View Source
